REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][N:5]([CH3:20])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9].[CH2:21](I)[CH3:22]>CN(C)C=O>[CH3:20][N:5]([CH3:4])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([N:16]([CH2:21][CH3:22])[C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 6 hrs of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mass was quenched in 5 liters of water
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oil, which upon trituration in hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][N:5]([CH3:20])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9].[CH2:21](I)[CH3:22]>CN(C)C=O>[CH3:20][N:5]([CH3:4])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([N:16]([CH2:21][CH3:22])[C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 6 hrs of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mass was quenched in 5 liters of water
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oil, which upon trituration in hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][N:5]([CH3:20])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([NH:16][C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9].[CH2:21](I)[CH3:22]>CN(C)C=O>[CH3:20][N:5]([CH3:4])[CH:6]=[CH:7][C:8]([C:10]1[CH:11]=[C:12]([N:16]([CH2:21][CH3:22])[C:17](=[O:19])[CH3:18])[CH:13]=[CH:14][CH:15]=1)=[O:9] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 6 hrs of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mass was quenched in 5 liters of water
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oil, which upon trituration in hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |